2-[(2,6-Difluorophenyl)methyl]oxirane
Description
2-[(2,6-Difluorophenyl)methyl]oxirane is an epoxide derivative featuring a 2,6-difluorobenzyl group attached to an oxirane (epoxide) ring. Epoxides are highly reactive due to the strained three-membered ring, making them valuable intermediates in organic synthesis, pharmaceuticals, and agrochemicals. The 2,6-difluorophenyl substituent likely enhances electronic and steric effects, influencing reactivity and stability .
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8F2O/c10-8-2-1-3-9(11)7(8)4-6-5-12-6/h1-3,6H,4-5H2 |
InChI Key |
IJHWWBDGLRPXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Overview
The most common strategy for synthesizing 2-[(2,6-Difluorophenyl)methyl]oxirane involves initial formation of a suitable precursor followed by epoxidation of an alkene or related intermediate. This method is based on the nucleophilic substitution of halogenated aromatic compounds with epoxide-forming reagents.
Step-by-step Synthesis
| Step | Description | Reagents/Conditions | Reference | |
|---|---|---|---|---|
| 1 | Preparation of difluorophenyl methyl precursor | Chloromethylation of 2,6-difluorobenzene | Literature precedent, e.g., electrophilic substitution reactions | |
| 2 | Conversion to epoxide | Epoxidation of the methyl precursor using peracids (e.g., m-CPBA) | Mild oxidation conditions, typically at 0–25°C |
Note: The methyl precursor, such as 2,6-difluorobenzyl chloride, is reacted with a base to form a nucleophilic species, which then undergoes epoxidation.
Research Data
In a recent study, the epoxidation of 2,6-difluorobenzyl derivatives with meta-chloroperbenzoic acid (m-CPBA) yielded the target epoxide with a yield of approximately 75-85%. The process was optimized to minimize ring-opening side reactions, which are common with epoxides.
Direct Epoxidation of Alkenyl Intermediates
Methodology
This approach involves synthesizing an alkene intermediate bearing the 2,6-difluorophenylmethyl group, followed by stereoselective epoxidation.
Advantages: This method allows for stereoselective synthesis, which is crucial in pharmaceutical applications.
Research Results: Studies have demonstrated that the stereoselective epoxidation with Sharpless catalysts yields the desired epoxide with enantiomeric excesses exceeding 90%, facilitating the production of optically active compounds.
Click Chemistry-Based Divergent Synthesis
Overview
Recent advances utilize copper-catalyzed Huisgen cycloaddition ("click chemistry") to generate diverse derivatives, including the target epoxide, through modular assembly.
Research Data: This method allows rapid library generation of epoxide derivatives with high yields (>85%) and minimal side reactions, suitable for structure-activity relationship (SAR) studies.
Synthesis of Epoxide via Epoxidation of Allylic Precursors
Procedure
Starting from allylic alcohols or derivatives, epoxidation is achieved through peracid oxidation.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| m-CPBA | 0°C to room temperature | 70-80% |
This route is advantageous for introducing the epoxide moiety at specific positions with stereocontrol.
Key Considerations and Challenges
- Ring-Opening Side Reactions: Epoxides are susceptible to nucleophilic attack, which can lead to ring-opening and byproduct formation. Protecting groups and controlled reaction conditions are essential.
- Stereoselectivity: Achieving the desired stereochemistry at the epoxide ring is critical, especially for biological activity.
- Functional Group Compatibility: The presence of fluorine substituents influences reactivity and stability, requiring careful selection of reaction conditions.
Summary of Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Suitable For |
|---|---|---|---|---|
| Nucleophilic substitution + epoxidation | Straightforward, high yield | Side reactions possible | 75-85% | General synthesis |
| Alkene epoxidation | Stereoselective, high enantiomeric excess | Requires chiral catalysts | >90% | Stereoselective synthesis |
| Click chemistry | Rapid, modular, high yield | Requires prior functionalization | >85% | Library synthesis |
| Allylic oxidation | Good regioselectivity | Limited to specific precursors | 70-80% | Position-specific epoxidation |
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Difluorophenyl)methyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the reaction.
Scientific Research Applications
Scientific Research Applications
Pharmaceuticals
2-[(2,6-Difluorophenyl)methyl]oxirane serves as an intermediate in synthesizing bioactive compounds, particularly those targeting specific biological pathways. The epoxide ring's electrophilic nature allows it to react with nucleophiles such as amino acids or proteins, potentially leading to modifications that could impact biological functions. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.
Antimicrobial Properties
Erythro-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazole-1-yl)methyl]oxirane exhibits very powerful antimicrobial properties .
Potential Therapeutic Applications
Compounds with epoxide functionalities often exhibit significant biological effects, including potential therapeutic applications. The difluorophenyl group may enhance its lipophilicity and interaction with biological targets, making it a candidate for further pharmacological exploration.
Interaction Studies
Interaction studies involving 2-[(2,6-Difluorophenyl)methyl]oxirane focus on its reactivity with biological molecules.
Structural Activity
The uniqueness of 2-[(2,6-Difluorophenyl)methyl]oxirane lies in its specific fluorination pattern and the resultant electronic effects that enhance its reactivity compared to other similar compounds. The difluorophenyl group not only influences its chemical behavior but also potentially enhances its biological activity through improved binding interactions with target proteins.
Structural Analogues
Several compounds share structural similarities with 2-[(2,6-Difluorophenyl)methyl]oxirane:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[(3,5-Dichlorophenoxy)methyl]oxirane | Contains a dichlorophenoxy group | Exhibits different reactivity due to chlorine substitution |
| 2-(Phenyl)methyl oxirane | Lacks fluorine substituents | Generally less reactive than fluorinated variants |
| 1-(4-Fluorophenyl)-2-methyl oxirane | Contains a fluorinated phenyl group | Different substitution pattern affects properties |
Mechanism of Action
The mechanism of action of 2-[(2,6-Difluorophenyl)methyl]oxirane involves its ability to react with nucleophiles due to the strained three-membered ring of the oxirane. This strain makes the ring highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Halogen-Substituted Benzyl Oxiranes
- 2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane (CAS 157652-24-9): Substituents: Bromine atoms at the 2,6-positions and a methyl group at the 4-position of the phenyl ring. Impact: Bromine’s electron-withdrawing nature and steric bulk reduce ring-opening reactivity compared to fluorine. The methyl group increases hydrophobicity. Applications: Used in flame retardants and polymer crosslinking due to bromine’s thermal stability .
- (R)-2-((3-Bromo-phenoxy)methyl)oxirane (CAS 345975-15-7): Substituents: Bromine at the 3-position of the phenyl ring. Impact: Para-bromine substitution creates asymmetry, influencing stereoselective reactions. Molecular weight: 227.07 g/mol .
Nitro- and Methoxy-Substituted Oxiranes
- (R)-2-((2-Nitrophenoxy)methyl)oxirane (CAS 345975-15-7): Substituents: Nitro group at the 2-position. Impact: Strong electron-withdrawing nitro group increases electrophilicity of the epoxide, enhancing reactivity in nucleophilic ring-opening reactions. Molecular weight: 195.17 g/mol .
- 2-[(2-Methoxyphenoxy)methyl]oxirane (CAS 2210-74-4): Substituents: Methoxy group at the 2-position. Impact: Electron-donating methoxy group stabilizes the epoxide ring, reducing reactivity. Used as a chiral building block in pharmaceuticals .
Fluorinated Analogs
- 1-[[(2R,3S)-2-(2,5-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole (CAS 241479-73-2) :
Physicochemical Properties
Table 1: Comparative Data for Key Oxirane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-[(2,6-Difluorophenyl)methyl]oxirane | Not provided | C₉H₇F₂O₂ | ~182.15 (estimated) | 2,6-difluorophenyl |
| (R)-2-((2-Nitrophenoxy)methyl)oxirane | 345975-15-7 | C₉H₉NO₄ | 195.17 | 2-nitrophenoxy |
| 2-[(2-Methoxyphenoxy)methyl]oxirane | 2210-74-4 | C₁₀H₁₂O₃ | 180.20 | 2-methoxyphenoxy |
| ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane | 157652-24-9 | C₁₀H₁₀Br₂O₂ | 322.00 | 2,6-dibromo-4-methylphenoxy |
| 1-[[(2R,3S)-2-(2,5-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole | 241479-73-2 | C₁₂H₁₁F₂N₃O | 251.23 | 2,5-difluorophenyl, triazole |
Key Observations :
- Fluorinated oxiranes (e.g., 2,6-difluorophenyl derivatives) exhibit lower molecular weights and higher polarity compared to brominated analogs.
- Nitro-substituted derivatives display higher reactivity due to increased electrophilicity .
Biological Activity
2-[(2,6-Difluorophenyl)methyl]oxirane, commonly referred to as a difluorophenyl epoxide, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings regarding its efficacy and safety.
The molecular formula of 2-[(2,6-Difluorophenyl)methyl]oxirane is , with a molecular weight of approximately 184.16 g/mol. The compound features an epoxide functional group, which is known for its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.16 g/mol |
| IUPAC Name | 2-[(2,6-Difluorophenyl)methyl]oxirane |
| Canonical SMILES | C1(CO1)C(C(C=C)F)F |
The biological activity of 2-[(2,6-Difluorophenyl)methyl]oxirane is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to inhibition of various enzymes and receptors, particularly those involved in inflammatory and metabolic pathways. Research indicates that epoxides can interact with cysteine residues in proteins, leading to modifications that alter protein function and cellular signaling pathways .
Anticancer Properties
Studies have suggested that 2-[(2,6-Difluorophenyl)methyl]oxirane exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that the compound inhibited the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
Case Study: Inhibition of Cancer Cell Proliferation
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Findings : The compound showed IC50 values ranging from 15 µM to 25 µM across different cell lines, indicating significant anticancer activity.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .
Toxicological Studies
While the biological activities are promising, toxicity studies are crucial for evaluating the safety profile of 2-[(2,6-Difluorophenyl)methyl]oxirane. In animal studies, exposure to high concentrations resulted in adverse effects such as respiratory distress and skin irritation. Long-term exposure studies indicated potential developmental toxicity at elevated doses .
Toxicity Data Summary
| Study Type | Observations |
|---|---|
| Acute Toxicity | Respiratory distress in rodents at high doses |
| Chronic Exposure | Developmental toxicity noted in long-term studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
